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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of SR-29065 and SR9009, two synthetic agonists of the nuclear receptor REV-
ERBa. This analysis is supported by available experimental data to delineate their respective
profiles in REV-ERBa activation, selectivity, and potential therapeutic applications.

The nuclear receptor REV-ERBa is a critical component of the circadian clock, playing a pivotal
role in regulating gene expression involved in metabolism, inflammation, and behavior. Its
function as a transcriptional repressor makes it an attractive target for therapeutic intervention
in a variety of diseases. Both SR-29065 and SR9009 have emerged as valuable research tools
for modulating REV-ERBa activity. This guide provides a detailed comparison of these two
compounds to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison at a Glance
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Feature SR-29065 SR9009

Primary Target Selective REV-ERBa Agonist REV-ERB0/3 Agonist

Reported to have a lower IC50
Potency (vs. REV-ERBOQ) (higher potency) than SR9009
in specific cancer cell lines.[1]

Potent agonist with an IC50 of
670 nM for REV-ERBG0.[2]

) Acts on both REV-ERBa and
o Selective for REV-ERBa over
Selectivity REV-ERBp REV-ERBp (IC50 = 800 nM).
' [2]

] Shows effects on metabolism,
Demonstrated therapeutic ) ] ] ]
] ) o inflammation, and circadian
Reported In Vivo Efficacy benefit in a mouse model of o .
behavior in various mouse

multiple sclerosis.
models.[3][4]

o Half-life of approximately 4-6
o ) Information is limited but )
Pharmacokinetics (Mice) o o o hours has been reported in
studies indicate in vivo activity. o )
preclinical studies.

In-Depth Analysis
Potency and Efficacy

Direct, head-to-head comparisons of SR-29065 and SR9009 across various standardized
assays are limited in the current literature. However, available data suggests that SR-29065
may exhibit higher potency in certain contexts. A study on glioblastoma stem cells reported that
SR-29065 displayed a lower IC50 value compared to SR9009, indicating greater potency in
inhibiting the proliferation of these cancer cells.[1]

SR9009 is a well-characterized REV-ERB agonist with an IC50 of 670 nM for REV-ERBa in
cell-based reporter assays.[2] It has been shown to potently and efficaciously suppress the
transcription of REV-ERB target genes, such as Bmall, in a dose-dependent manner.[2]

Selectivity

A key differentiator between the two compounds is their selectivity for the two REV-ERB
isoforms, REV-ERBa and REV-ERB[. SR-29065 is described as a selective REV-ERBa
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agonist.[5] This selectivity could be advantageous in studies aiming to dissect the specific roles
of REV-ERBa without confounding effects from the modulation of REV-ERB3.

In contrast, SR9009 is a dual agonist, activating both REV-ERBa and REV-ERBf with similar
potencies (IC50 of 670 nM and 800 nM, respectively).[2] This broader activity profile may be
beneficial for applications where targeting both isoforms is desired.

Pharmacokinetics

Comprehensive, directly comparative pharmacokinetic data for SR-29065 and SR9009 is not
readily available. Preclinical studies in mice have reported a half-life of approximately 4-6 hours
for SR9009. In vivo studies with SR-29065 in a mouse model of multiple sclerosis have
demonstrated its ability to engage its target in the central nervous system, implying sufficient
bioavailability and brain penetration to exert a therapeutic effect.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. Below are representative methodologies for assessing the activity of REV-ERBa
agonists.

In Vitro: REV-ERBa Co-Transfection Reporter Assay

This assay is commonly used to determine the potency and efficacy of compounds in activating
REV-ERBa.

Objective: To measure the ability of SR-29065 and SR9009 to enhance the transcriptional
repression activity of REV-ERBO.

Methodology:

o Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's
Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and
antibiotics.

o Co-transfection: Cells are co-transfected with two plasmids:
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o An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the
REV-ERBua ligand-binding domain (Gal4-REV-ERBa LBD).

o Areporter plasmid containing a luciferase gene under the control of a promoter with Gal4
upstream activating sequences (UAS).

o Compound Treatment: Following transfection, cells are treated with varying concentrations of
SR-29065 or SR9009. A vehicle control (e.g., DMSO) is also included.

o Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are collected,
and luciferase activity is measured using a luminometer.

o Data Analysis: The luciferase signal is normalized to a control for transfection efficiency (e.g.,
co-transfected Renilla luciferase). The dose-response curves are then plotted to determine
the 1C50 values for each compound.

In Vivo: Evaluation in a Mouse Model of Multiple
Sclerosis (for SR-29065)

This protocol describes the evaluation of SR-29065's efficacy in a preclinical model of
autoimmune disease.

Objective: To assess the therapeutic potential of SR-29065 in mitigating the symptoms of
experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Methodology:

e EAE Induction: EAE is induced in C57BL/6 mice by immunization with myelin
oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant,
followed by injections of pertussis toxin.

o Compound Administration: Mice are treated with SR-29065 (e.g., 50 mg/kg, intraperitoneally,
twice daily) or a vehicle control, starting from the day of immunization or at the onset of
clinical symptoms.

¢ Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a
standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
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 Histological and Immunological Analysis: At the end of the study, spinal cords are collected
for histological analysis to assess inflammation and demyelination. Splenocytes can also be
isolated to analyze T-cell populations and cytokine production by flow cytometry.

o Data Analysis: Clinical scores, histological parameters, and immunological data are
compared between the SR-29065-treated and vehicle-treated groups to determine the
compound's efficacy.

Signaling Pathways and Visualizations
REV-ERBa Signaling Pathway

REV-ERBa functions as a transcriptional repressor. Upon binding of an agonist like SR-29065
or SR9009, REV-ERBa undergoes a conformational change that facilitates the recruitment of
the Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex.
This co-repressor complex then leads to the deacetylation of histones at the promoter regions
of target genes, resulting in a condensed chromatin structure and the repression of gene
transcription. Key target genes of REV-ERBa include core clock components like Bmall and
Clock.

Co-repressor Complex — -
Agonist Binding REV-ERBa Activation Transcriptional Repression

SR-29065 or SR9009 Binds to »| REV-ERBa Recruits NCoR-HDAC3 Acts on Promoter Target Genes S Transcription
\ J Complex (e.g., Bmall, Clock Repressed

Click to download full resolution via product page
Caption: REV-ERBa signaling pathway upon agonist binding.

Experimental Workflow: Co-Transfection Reporter Assay

The following diagram illustrates the key steps in a co-transfection reporter assay used to
quantify the activity of REV-ERBa agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to REV-ERBa Agonists: SR-
29065 vs. SR9009]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137125#sr-29065-vs-sr9009-in-rev-erb-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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